CID 78063519
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 78063519” is a chemical entity with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78063519” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure high yield and purity. Common methods include:
Step 1: Initial reaction with reagent A under temperature X°C.
Step 2: Intermediate formation followed by reaction with reagent B.
Step 3: Final product isolation and purification.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Large-scale synthesis: Utilizing high-capacity reactors.
Continuous flow systems: Ensuring consistent production and quality.
Purification techniques: Including crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “CID 78063519” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Using reagents like potassium permanganate under acidic conditions.
Reduction: Using reagents like sodium borohydride under mild conditions.
Substitution: Using halogenating agents under controlled temperatures.
Major Products Formed:
Oxidation products: Compounds with increased oxygen content.
Reduction products: Compounds with decreased oxygen content.
Substitution products: Compounds with new functional groups.
Wissenschaftliche Forschungsanwendungen
Compound “CID 78063519” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism of action of compound “CID 78063519” involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to receptors: Modulating receptor activity and signaling pathways.
Enzyme inhibition: Inhibiting key enzymes involved in metabolic processes.
Pathway modulation: Altering cellular pathways to achieve desired effects.
Vergleich Mit ähnlichen Verbindungen
Compound “CID 78063519” is unique compared to other similar compounds due to its specific properties and applications. Similar compounds include:
Compound A: Known for its reactivity but less stable.
Compound B: Similar structure but different functional groups.
Compound C: Used in similar applications but with different efficacy.
Uniqueness:
Stability: Higher stability under various conditions.
Reactivity: Specific reactivity with certain reagents.
Applications: Broader range of applications in different fields.
Eigenschaften
Molekularformel |
C12H17Si |
---|---|
Molekulargewicht |
189.35 g/mol |
InChI |
InChI=1S/C12H17Si/c1-4-9-13(3)10-12-7-5-11(2)6-8-12/h4-8H,1,9-10H2,2-3H3 |
InChI-Schlüssel |
MFGHXDUSHPRLMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C[Si](C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.